N-(pyridin-3-ylmethyl)morpholine-4-carboxamide
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Overview
Description
N-(pyridin-3-ylmethyl)morpholine-4-carboxamide is a versatile chemical compound with a unique structure that allows for diverse functionalities. It is used in various scientific research applications, including drug discovery, organic synthesis, and materials chemistry.
Mechanism of Action
Morpholine derivatives have been found to exhibit a wide variety of pharmacological activities . For example, some morpholine derivatives act as reversible inhibitors of monoamine oxidase A (MAO-A), an enzyme that catalyzes the oxidative deamination of monoamines, for anti-depressant activity .
Pyridine derivatives, on the other hand, have been used in the design of a variety of therapeutic agents. For instance, some pyridine derivatives have been found to exhibit potent anticancer activity against liver cancer cells by targeting caspase-3/7 and β-tubulin polymerization .
Preparation Methods
The synthesis of N-(pyridin-3-ylmethyl)morpholine-4-carboxamide involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(pyridin-3-ylmethyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine using acidic or basic conditions.
Scientific Research Applications
N-(pyridin-3-ylmethyl)morpholine-4-carboxamide is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates, particularly in the development of pharmaceuticals targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical structures.
Materials Chemistry: The compound is utilized in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
N-(pyridin-3-ylmethyl)morpholine-4-carboxamide can be compared with other similar compounds, such as:
N-(piperidin-3-ylmethyl)morpholine-4-carboxamide: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.
N-(pyridin-2-ylmethyl)morpholine-4-carboxamide: This compound has the pyridine ring attached at the 2-position instead of the 3-position, leading to differences in reactivity and biological activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(14-4-6-16-7-5-14)13-9-10-2-1-3-12-8-10/h1-3,8H,4-7,9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZFHCXZTNDQCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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